Cas no 103-72-0 (Phenyl isothiocyanate)

Phenyl isothiocyanate structure
Phenyl isothiocyanate structure
Product name:Phenyl isothiocyanate
CAS No:103-72-0
MF:C7H5NS
MW:135.186300039291
MDL:MFCD00004798
CID:35240
PubChem ID:7673

Phenyl isothiocyanate Chemical and Physical Properties

Names and Identifiers

    • Phenyl isothiocyanate
    • PITC
    • Phenyl mustard oil
    • Isothiocyanatobenzene
    • Phenyl Isothiocyanate [for HPLC Labeling]
    • PHENYL ISOTHIOCYANATE(AS) PrintBack
    • Isothiocyanic Acid Phenyl Ester
    • PTC
    • PIT
    • H174
    • JPO2
    • I-TAC
    • SCYB9B
    • SCYB11
    • R1
    • CDCA7L
    • Thiocarbanil
    • Phenyl isothiocyanate, Sigma Grade, 8.36 M, suitable for solid phase protein sequencing analysis, >=99% (GC), liquid
    • DTXSID0021129
    • Isothiocynatobenzene
    • CAS-103-72-0
    • NSC 5583
    • phenyl isothio cyanate
    • Phenyl isothiocyanate, reagent grade, 98%
    • NS00020251
    • EN300-17278
    • NSC-5583
    • Fenylisothiokyanat [Czech]
    • Phenyl thioisocyanate
    • Z56904678
    • AKOS BBS-00004438
    • J-801008
    • 103-72-0
    • BCP22726
    • Tox21_201128
    • I0191
    • SCHEMBL20984
    • BRN 0471392
    • phenyl isothiocynate
    • Benzene-1-isothiocyanate
    • Isothiocyanic acid, phenyl ester
    • Phenylisothiocyanate
    • CCRIS 3144
    • USAF M-4
    • isothiocynato benzene
    • 1-Isothiocyanatobenzene
    • Phenylisothiocyanate1533
    • CHEMBL309036
    • WLN: SCNR
    • PHENYL ISOTHIOCYANATE [MI]
    • CS-B1640
    • NCGC00258680-01
    • Q422311
    • AI3-09310
    • Phenyl sothocyanate
    • A800790
    • phenyisothiocyanate
    • F2121-0322
    • phenyl isothio-cyanate
    • Isothiocyanato-benzene
    • D77304
    • FT-0627519
    • Ylothane
    • J-802269
    • CHEBI:85103
    • DTXCID501129
    • EINECS 203-138-1
    • Phenylsenfoel [German]
    • phenylisothiocynate
    • 0D58F84LSU
    • FS-4271
    • phenyl-isothiocyanate
    • AKOS000119287
    • Phenyl isothiocyanate, for protein sequence analysis, >=99.5% (GC)
    • Fenylisothiokyanat
    • InChI=1/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5
    • MFCD00004798
    • NCGC00248931-01
    • Phenyl isothiocyanate, 99%, for protein sequencing
    • BDBM50073665
    • UNII-0D58F84LSU
    • AM90356
    • Benzene, isothiocyanato-
    • NSC5583
    • Phenylsenfoel
    • J-523934
    • 4-12-00-00867 (Beilstein Handbook Reference)
    • Phenylisothiocyanate Phenolic
    • A5513
    • STL281854
    • BBL027476
    • MDL: MFCD00004798
    • Inchi: 1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H
    • InChI Key: QKFJKGMPGYROCL-UHFFFAOYSA-N
    • SMILES: S=C=NC1C=CC=CC=1
    • BRN: 471392

Computed Properties

  • Exact Mass: 135.01400
  • Monoisotopic Mass: 135.01427
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 44.4
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Colorless or light yellow liquid with strong pungent smell. [13]
  • Density: 1.132 g/mL at 20 °C(lit.)
  • Melting Point: −21 °C (lit.)
  • Boiling Point: 71°C/1mmHg(lit.)
  • Flash Point: Fahrenheit: 190.4 ° f
    Celsius: 88 ° c
  • Refractive Index: n20/D 1.6515(lit.)
  • Solubility: water: insoluble
  • Water Partition Coefficient: Soluble in alcohol, and ether. Insoluble in water.
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids.
  • PSA: 44.45000
  • LogP: 2.42090
  • Solubility: Insoluble in water, soluble in ethanol and diethyl ether. [21]
  • Merck: 7297
  • Color/Form: 5% in heptane
  • Sensitiveness: Moisture Sensitive

Phenyl isothiocyanate Security Information

Phenyl isothiocyanate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Phenyl isothiocyanate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006112-25ml
Phenyl isothiocyanate
103-72-0 HPLC
25ml
¥590 2023-09-11
Enamine
EN300-17278-0.05g
isothiocyanatobenzene
103-72-0 95%
0.05g
$19.0 2023-09-20
Enamine
EN300-17278-2.5g
isothiocyanatobenzene
103-72-0 95%
2.5g
$25.0 2023-09-20
abcr
AB112337-100 g
Phenyl isothiocyanate, 97%; .
103-72-0 97%
100 g
€72.70 2023-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P110634-100ml
Phenyl isothiocyanate
103-72-0 98%
100ml
¥398.90 2023-09-01
TRC
P335450-5g
Phenyl Isothiocyanate
103-72-0
5g
$75.00 2023-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P816211-5ml
Phenyl isothiocyanate
103-72-0 99%,
5ml
¥126.00 2022-10-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P816211-25ml
Phenyl isothiocyanate
103-72-0 99%,
25ml
¥425.00 2022-10-10
TRC
P335450-10g
Phenyl Isothiocyanate
103-72-0
10g
$104.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P77030-100g
Phenyl isothiocyanate
103-72-0
100g
¥378.0 2021-09-08

Phenyl isothiocyanate Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
NMR investigation of diorganotin(IV) dihalide complexes with secondary phosphines and diorganophosphino-N-phenyl(thioformamido) ligands
Dakternieks, Dainis; et al, Inorganica Chimica Acta, 1989, 161(1), 105-111

Phenyl isothiocyanate Raw materials

Phenyl isothiocyanate Preparation Products

Additional information on Phenyl isothiocyanate

Phenyl isothiocyanate (CAS No. 103-72-0): Applications and Recent Research Developments

Phenyl isothiocyanate, with the chemical formula C₆H₅NCS, is a significant compound in the field of organic synthesis and pharmaceutical research. Its CAS number, 103-72-0, uniquely identifies it in chemical databases and literature, facilitating precise referencing and research. This compound is widely recognized for its versatile reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

The structure of phenyl isothiocyanate features a phenyl ring attached to an isothiocyanate group (-N=C=S). This arrangement imparts unique chemical properties, including nucleophilic substitution reactions and the ability to form stable adducts with amines and thiols. These characteristics have been leveraged in numerous synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals.

In recent years, phenyl isothiocyanate has garnered attention for its role in medicinal chemistry. Researchers have explored its potential as a precursor in the synthesis of heterocyclic compounds, which are prevalent in many drugs. For instance, studies have demonstrated its utility in constructing thiazole derivatives, which exhibit antimicrobial and anti-inflammatory properties. The reactivity of phenyl isothiocyanate allows for efficient functionalization at multiple sites, enabling the creation of complex molecular architectures.

One of the most compelling aspects of phenyl isothiocyanate is its application in peptide coupling reactions. The isothiocyanate group can react with primary amines to form amides, a crucial step in peptide synthesis. This property has been exploited in the development of peptide-based drugs and diagnostic agents. Furthermore, recent advances in solid-phase synthesis have allowed for more efficient and scalable production of peptides using phenyl isothiocyanate as an activating agent.

Another area where phenyl isothiocyanate has shown promise is in the field of materials science. Its ability to form coordination complexes with transition metals has been utilized in catalytic systems. These metal complexes can enhance reaction efficiencies and selectivities, making them valuable in industrial processes. For example, palladium complexes derived from phenyl isothiocyanate have been reported to facilitate cross-coupling reactions, which are essential for constructing complex organic molecules.

The synthesis of phenyl isothiocyanate itself involves several well-established methods, including the reaction of phenyl thiourea with phosphorus pentachloride or thionyl chloride. More recently, green chemistry approaches have been explored to minimize waste and improve yields. These methods often involve catalytic systems that reduce the need for harsh reagents or excessive heating.

In pharmaceutical research, phenyl isothiocyanate has been investigated for its potential role as an intermediate in antiviral and anticancer drug development. Studies have shown that derivatives of this compound can inhibit enzymes involved in viral replication or cancer cell proliferation. While further research is needed to fully understand its therapeutic potential, these preliminary findings highlight its significance as a chemical building block.

The chemical properties of phenyl isothiocyanate, such as its reactivity with nucleophiles and ability to form stable adducts, make it a versatile tool in synthetic chemistry. Researchers continue to explore new applications for this compound, particularly in areas where precise molecular modifications are required. Its role in drug discovery and materials science underscores its importance as a research chemical.

As our understanding of organic chemistry evolves, so does the utility of compounds like phenyl isothiocyanate. Advances in computational chemistry and high-throughput screening are enabling researchers to identify new applications more rapidly than ever before. This dynamic field ensures that phenyl isothiocyanate will remain a relevant and valuable compound for years to come.

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